molecular formula C23H52O3Si2 B14584233 Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-75-1

Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane

Cat. No.: B14584233
CAS No.: 61210-75-1
M. Wt: 432.8 g/mol
InChI Key: GELLFTCSJWLAEC-UHFFFAOYSA-N
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Description

Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound that features a unique combination of heptyl, methyl, and triethoxysilyl groups. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and industry. The presence of the triethoxysilyl group allows for attachment to silica surfaces, making it valuable for surface modification and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane typically involves the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. The reaction conditions often include the use of precious metal catalysts such as platinum or rhodium. The general reaction can be represented as follows:

[ \text{Heptyl-Methyl-Alkene} + \text{Triethoxysilane} \xrightarrow{\text{Catalyst}} \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of fixed-bed reactors with supported catalysts can also be employed to enhance the reaction rate and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane can undergo various chemical reactions, including:

    Hydrolysis: The triethoxysilyl group is susceptible to hydrolysis, leading to the formation of silanols.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the silicon-hydrogen bond.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Silanols and ethanol.

    Condensation: Siloxane polymers.

    Oxidation: Oxidized silicon compounds.

    Reduction: Reduced silicon compounds.

Scientific Research Applications

Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of functionalized silica materials and as a coupling agent in polymer chemistry.

    Biology: Employed in the modification of biomaterials for improved biocompatibility and functionality.

    Medicine: Potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.

    Industry: Utilized in the production of coatings, adhesives, and sealants to enhance adhesion and durability.

Mechanism of Action

The mechanism of action of diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane involves the interaction of the triethoxysilyl group with various substrates. The triethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with silica surfaces. This process enhances the adhesion and functionalization of the substrate. The heptyl and methyl groups contribute to the hydrophobicity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    Triethoxysilane: An organosilicon compound with a similar triethoxysilyl group but lacks the heptyl and methyl groups.

    Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane: A similar compound with butyl groups instead of heptyl groups.

Uniqueness

Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane is unique due to the presence of heptyl groups, which provide enhanced hydrophobicity and stability compared to compounds with shorter alkyl chains. This makes it particularly valuable for applications requiring durable and water-resistant coatings.

Properties

CAS No.

61210-75-1

Molecular Formula

C23H52O3Si2

Molecular Weight

432.8 g/mol

IUPAC Name

diheptyl-methyl-(2-triethoxysilylethyl)silane

InChI

InChI=1S/C23H52O3Si2/c1-7-12-14-16-18-20-27(6,21-19-17-15-13-8-2)22-23-28(24-9-3,25-10-4)26-11-5/h7-23H2,1-6H3

InChI Key

GELLFTCSJWLAEC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[Si](C)(CCCCCCC)CC[Si](OCC)(OCC)OCC

Origin of Product

United States

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